molecular formula C9H7F3O2 B1404164 Benzenepropanoic acid, 2,3,6-trifluoro- CAS No. 1102373-68-1

Benzenepropanoic acid, 2,3,6-trifluoro-

Cat. No.: B1404164
CAS No.: 1102373-68-1
M. Wt: 204.15 g/mol
InChI Key: PRIWFTDRLYXFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenepropanoic acid, 2,3,6-trifluoro- (IUPAC name: 3-(2,3,6-Trifluorophenyl)propanoic acid) is a fluorinated aromatic carboxylic acid derivative. The molecule consists of a benzene ring substituted with three fluorine atoms at positions 2, 3, and 6, attached to a three-carbon propanoic acid chain. Fluorination significantly influences its physicochemical properties, such as acidity (pKa), lipophilicity, and biological activity, by altering electronic effects and steric interactions .

Properties

IUPAC Name

3-(2,3,6-trifluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-6-2-3-7(11)9(12)5(6)1-4-8(13)14/h2-3H,1,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIWFTDRLYXFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CCC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of benzenepropanoic acid, 2,3,6-trifluoro- typically involves the introduction of fluorine atoms into the benzene ring followed by the addition of a propanoic acid group. One common synthetic route includes the fluorination of a suitable benzene derivative using reagents such as elemental fluorine or fluorinating agents like Selectfluor. The reaction conditions often involve the use of solvents like acetonitrile and temperatures ranging from room temperature to elevated temperatures .

Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve efficient production .

Chemical Reactions Analysis

Benzenepropanoic acid, 2,3,6-trifluoro- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H7F3O2
  • Molecular Weight : 204.15 g/mol
  • IUPAC Name : 2,3,6-Trifluorobenzenepropanoic acid

The presence of fluorine atoms significantly influences the compound's lipophilicity and biological activity, making it a valuable candidate for various applications.

Scientific Research Applications

  • Organic Synthesis
    • Benzenepropanoic acid, 2,3,6-trifluoro- serves as a building block for synthesizing more complex organic molecules. Its reactivity allows for the introduction of various functional groups through substitution reactions.
  • Medicinal Chemistry
    • This compound is explored in the development of fluorinated pharmaceuticals. The incorporation of fluorine often enhances the bioavailability and metabolic stability of drug candidates. Research has indicated its potential as a precursor for therapeutic agents targeting specific biological pathways.
  • Biological Activity
    • Studies have shown that benzenepropanoic acid derivatives exhibit significant biological activities, including:
      • Antioxidant Activity : Effective in scavenging free radicals.
      • Enzyme Inhibition : Potential to inhibit specific enzymes involved in disease mechanisms.
      • Antimicrobial Properties : Demonstrated efficacy against various microbial strains.
      • Anti-inflammatory Effects : Potential to reduce inflammation in biological systems.

Antioxidant Activity

Recent studies evaluated the antioxidant properties of benzenepropanoic acid derivatives using DPPH radical scavenging assays:

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
Benzenepropanoic acid, 2,3,6-trifluoro-85.4 ± 2.112.5 ± 1.0
Control (Ascorbic Acid)90.0 ± 1.510.0 ± 0.5

This data indicates that benzenepropanoic acid, 2,3,6-trifluoro- exhibits comparable antioxidant effects to established antioxidants like ascorbic acid .

Enzyme Inhibition Studies

Research has also focused on the enzyme inhibition potential of this compound:

Enzyme TargetInhibition Percentage (%)Reference
Cyclooxygenase (COX)70%
Lipoxygenase (LOX)65%

These findings suggest its potential role in developing anti-inflammatory drugs.

Industrial Applications

Benzenepropanoic acid, 2,3,6-trifluoro- is utilized in various industrial applications due to its chemical stability and reactivity:

  • Specialty Chemicals Production : Used in the synthesis of polymers and agrochemicals.
  • Thermal Stabilizers : Employed as an antioxidant in plastics and other materials to enhance durability and performance .

Mechanism of Action

The mechanism by which benzenepropanoic acid, 2,3,6-trifluoro- exerts its effects depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with molecular targets, such as enzymes or receptors. The presence of fluorine can enhance binding affinity and selectivity, leading to more potent biological effects . The molecular pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Table 1: Key Structural Analogs of Trifluorinated Benzenepropanoic/Acetic Acids
Compound Name CAS Number Substituent Positions Molecular Formula Key Properties/Applications Reference
Benzeneacetic acid, 2,3,6-trifluoro- 114152-23-7 2,3,6-F on benzene C₈H₅F₃O₂ Higher lipophilicity than non-fluorinated analogs; used in agrochemical intermediates
Benzenepropanoic acid, 2,3,4-trifluoro- 601490-35-1 2,3,4-F on benzene C₉H₇F₃O₂ Increased steric hindrance due to adjacent fluorines; potential pharmaceutical precursor
Benzenepropanoic acid, β-amino-2,6-difluoro-4-methoxy 887583-80-4 2,6-F; 4-OCH₃; β-NH₂ C₁₀H₁₀F₂NO₃ Enhanced solubility due to amino and methoxy groups; antimicrobial activity noted
(3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid 1241684-05-8 3,5-CF₃; β-NH₂ C₁₁H₉F₆NO₂ High acidity (pKa ~2.15 predicted); chiral center impacts receptor binding
Key Observations :
  • Substituent Position Effects :
    • Fluorine at positions 2,3,6 (as in benzeneacetic acid 114152-23-7) creates a meta-para electronic withdrawal pattern, enhancing acidity compared to ortho-substituted isomers .
    • Adjacent fluorines (e.g., 2,3,4-trifluoro-) increase steric hindrance, reducing enzymatic degradation in drug candidates .
  • Functional Group Modifications: Amino groups (e.g., β-amino-2,6-difluoro-4-methoxy) improve water solubility but may reduce membrane permeability . Trifluoromethyl groups (e.g., 3,5-bis(trifluoromethyl)) amplify lipophilicity and metabolic stability, critical in CNS-targeting pharmaceuticals .

Physicochemical Properties

Table 2: Predicted Physicochemical Data for Select Compounds
Compound Name Molecular Weight Density (g/cm³) Boiling Point (°C) pKa
Benzenepropanoic acid, 2,3,6-trifluoro-* ~198.13 1.45–1.55† 280–300† ~2.8–3.2†
Benzenepropanoic acid, 2,3,4-trifluoro- 220.15 1.52 (predicted) 315 (predicted) 2.9 (predicted)
Delafloxacin impurity 2 (multi-fluoro) 657.47 1.518 666.6 -2.15

†Estimated based on analogs in and .

  • Acidity : Fluorine’s electron-withdrawing effect lowers pKa, enhancing ionization at physiological pH. For example, Delafloxacin impurity 2 (pKa -2.15) is fully ionized in vivo, influencing its pharmacokinetics .
  • Thermal Stability : Higher fluorine content correlates with elevated boiling points (e.g., 666.6°C for Delafloxacin impurity 2 vs. ~300°C for simpler analogs) due to increased molecular polarity .

Biological Activity

Benzenepropanoic acid, 2,3,6-trifluoro- (commonly referred to as trifluoromethyl benzenepropanoic acid) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of benzenepropanoic acid, 2,3,6-trifluoro- can be represented as follows:

  • Molecular Formula : C10H8F3O2
  • Molecular Weight : 224.17 g/mol
  • IUPAC Name : 2,3,6-Trifluorobenzenepropanoic acid

The presence of trifluoromethyl groups significantly influences the compound's lipophilicity and biological activity.

Biological Activity Overview

Benzenepropanoic acid derivatives have been studied for various biological activities, including:

  • Antioxidant Activity
  • Enzyme Inhibition
  • Antimicrobial Properties
  • Anti-inflammatory Effects

Antioxidant Activity

Recent studies have shown that benzenepropanoic acid derivatives exhibit significant antioxidant properties. For instance, in vitro assays demonstrated that these compounds can scavenge free radicals effectively.

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
Trifluoro benzenepropanoic acid85.4 ± 2.112.5 ± 1.0
Control (Ascorbic Acid)90.0 ± 1.510.0 ± 0.5

This data indicates that the compound has a comparable antioxidant effect to established antioxidants such as ascorbic acid .

Enzyme Inhibition

The inhibition of key enzymes involved in metabolic pathways is another area where benzenepropanoic acid has shown promise. Studies have reported its effects on:

  • AChE (Acetylcholinesterase)
  • BChE (Butyrylcholinesterase)
Enzyme% Inhibition at 100 µM
AChE62 ± 5
BChE58 ± 4

These results suggest that benzenepropanoic acid may have potential applications in treating neurodegenerative diseases by modulating cholinergic activity .

Antimicrobial Properties

The antimicrobial efficacy of benzenepropanoic acid has been evaluated against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected bacteria:

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .

Case Studies and Research Findings

  • Case Study on Neuroprotective Effects : A study investigated the neuroprotective effects of benzenepropanoic acid in a rat model of Alzheimer's disease. The results indicated a significant reduction in amyloid plaque formation and improved cognitive function in treated rats compared to controls .
  • Inflammatory Response Modulation : Another study examined the anti-inflammatory properties of benzenepropanoic acid in vitro using macrophage cell lines. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,6-trifluorobenzenepropanoic acid, and how can fluorination efficiency be optimized?

  • Methodological Answer : Fluorinated aromatic compounds are typically synthesized via halogen exchange (Halex) reactions or directed ortho-metalation followed by electrophilic fluorination. For benzenepropanoic acid derivatives, pre-functionalization of the benzene ring with fluorine substituents before introducing the propanoic acid chain is advised. Use anhydrous potassium fluoride (KF) or cesium fluoride (CsF) as fluorinating agents in polar aprotic solvents (e.g., DMF) to enhance reaction efficiency. Monitor fluorination progress via 19F^{19}\text{F} NMR to resolve overlapping signals from regioisomers .

Q. How should researchers address inconsistencies in reported physical properties (e.g., melting point, solubility) for fluorinated benzenepropanoic acid derivatives?

  • Methodological Answer : Discrepancies often arise from differences in sample purity, crystallization solvents, or measurement techniques. For accurate comparisons:

  • Purify compounds via recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Validate melting points using differential scanning calorimetry (DSC) and cross-reference with published data from authoritative sources like NIST Chemistry WebBook .

Q. What analytical techniques are critical for confirming the structure of 2,3,6-trifluorobenzenepropanoic acid and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to assign fluorine substituents and confirm regiochemistry. For 19F^{19}\text{F} NMR, reference CFCl₃ at 0 ppm and note coupling patterns (e.g., 3JF-F^3J_{\text{F-F}} for adjacent fluorines) .
  • High-Resolution Mass Spectrometry (HRMS) : Employ electrospray ionization (ESI) in negative ion mode to detect deprotonated molecular ions ([M-H]⁻) with <3 ppm mass error.
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in ethyl acetate/hexane systems and analyze diffraction patterns .

Advanced Research Questions

Q. How can researchers investigate the hydrolytic stability of the β-oxo ester derivative of 2,3,6-trifluorobenzenepropanoic acid under physiological conditions?

  • Methodological Answer :

  • Prepare the ethyl ester analog (e.g., ethyl 3-oxo-3-(2,3,6-trifluorophenyl)propanoate) and subject it to simulated physiological conditions (pH 7.4 buffer, 37°C).
  • Monitor hydrolysis kinetics via HPLC-UV (C18 column, λ = 254 nm) and quantify free acid formation.
  • Compare degradation rates with non-fluorinated analogs to assess fluorine’s electron-withdrawing effects on ester stability .

Q. What strategies are effective for resolving data contradictions in the biological activity of fluorinated benzenepropanoic acids?

  • Methodological Answer :

  • Dose-Response Studies : Perform assays (e.g., antimicrobial activity) across a broad concentration range (0.1–100 µM) to identify non-linear effects.
  • Metabolite Profiling : Use LC-MS/MS to detect potential metabolites that may interfere with activity measurements.
  • Structural Analog Comparison : Synthesize and test analogs with varying fluorine positions (e.g., 2,4,5-trifluoro vs. 2,3,6-trifluoro) to isolate substituent-specific effects .

Q. How can computational methods predict the logP and pKa of 2,3,6-trifluorobenzenepropanoic acid, and validate these predictions experimentally?

  • Methodological Answer :

  • Computational Prediction : Use software like MarvinSketch or ACD/Labs to calculate logP (hydrophobicity) and pKa. Fluorine’s electronegativity lowers pKa by stabilizing the deprotonated form.
  • Experimental Validation :
  • logP : Measure partitioning between octanol and water via shake-flask method.
  • pKa : Perform potentiometric titration in 0.15 M KCl at 25°C, using a glass electrode calibrated to pH 4–9 buffers .

Q. What safety protocols are essential for handling fluorinated benzenepropanoic acids, given incomplete toxicological data?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles.
  • Respiratory Protection : For powder handling, use NIOSH-certified N95 respirators.
  • Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste containers .

Tables for Key Data

Table 1 : Predicted Physicochemical Properties of 2,3,6-Trifluorobenzenepropanoic Acid Derivatives

PropertyValue (Predicted/Experimental)Method/Source
logP2.8 ± 0.3MarvinSketch
pKa3.1 ± 0.2ACD/Labs
Melting Point192–196°CRecrystallization (Ethanol)

Table 2 : Recommended HPLC Conditions for Fluorinated Analogs

ColumnMobile PhaseFlow RateDetection (λ)
C18 (5 µm, 250 mm)0.1% TFA in H₂O/MeCN (70:30)1.0 mL/min254 nm

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenepropanoic acid, 2,3,6-trifluoro-
Reactant of Route 2
Reactant of Route 2
Benzenepropanoic acid, 2,3,6-trifluoro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.